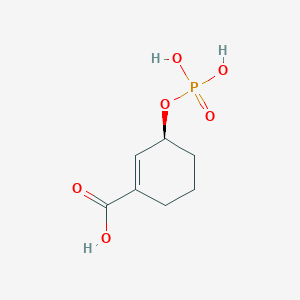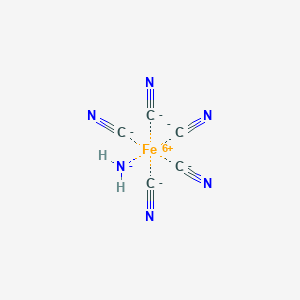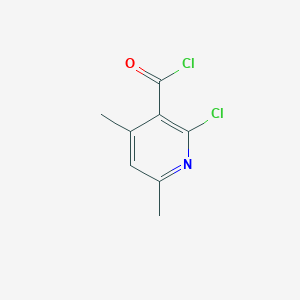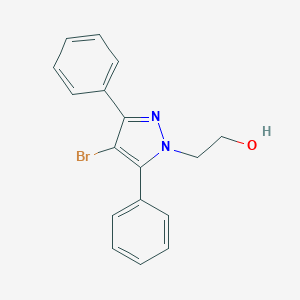
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole, also known as HDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The exact mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its potential applications in medicinal chemistry and material science make it a promising candidate for further research. However, one of the limitations of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively low solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research on 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole. One potential area of focus is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole and its potential applications in various fields, including agriculture and environmental science. Finally, the development of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole derivatives with improved properties may also be an area of future research.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, potential therapeutic effects, and promising applications in material science and agriculture make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole involves the reaction between 1,3-diphenyl-4-bromo-5-hydroxypyrazole and ethylene oxide in the presence of a base. The reaction yields 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole as a white crystalline powder with a melting point of 237-239°C.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and cardiovascular diseases.
Propriétés
Numéro CAS |
118449-41-5 |
|---|---|
Nom du produit |
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole |
Formule moléculaire |
C17H15BrN2O |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-diphenylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C17H15BrN2O/c18-15-16(13-7-3-1-4-8-13)19-20(11-12-21)17(15)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
Clé InChI |
GJIRBQNJWLTHAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br |
Autres numéros CAS |
118449-41-5 |
Synonymes |
1-(2-hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole HEPHBPZ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



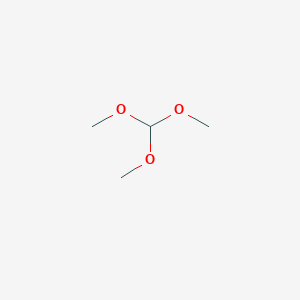
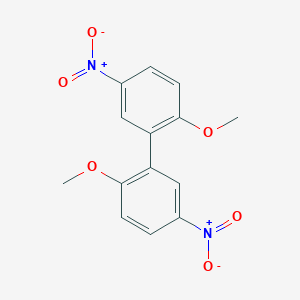
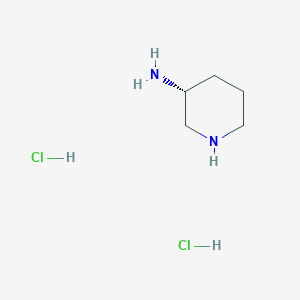
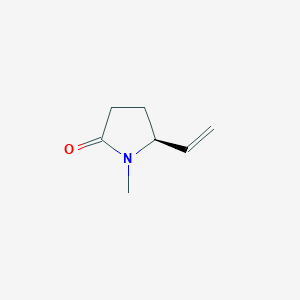
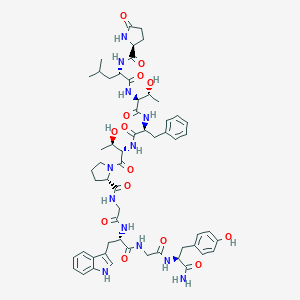
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
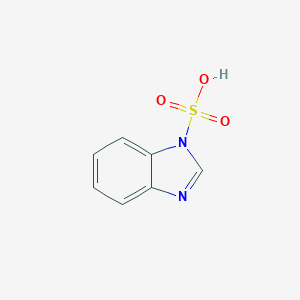
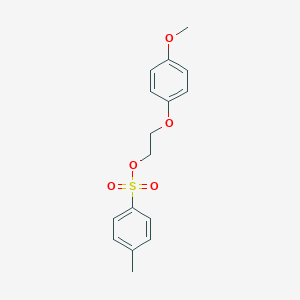
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)

